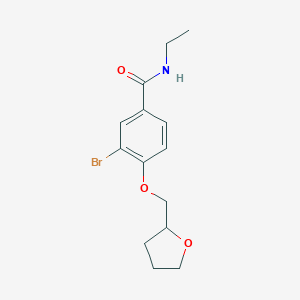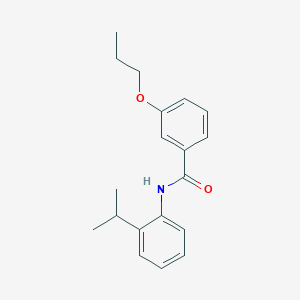![molecular formula C16H15ClN2O2 B268682 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide](/img/structure/B268682.png)
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide, also known as CPB, is a chemical compound with the molecular formula C16H15ClN2O2. It is a white crystalline powder that is widely used in scientific research due to its various biochemical and physiological effects. CPB belongs to the class of benzamides and is a potent inhibitor of histone deacetylases (HDACs).
作用机制
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide exerts its biological effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histones. Histones are proteins that play a crucial role in regulating gene expression. By inhibiting HDACs, 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide increases histone acetylation, leading to changes in gene expression that result in the observed biological effects.
Biochemical and Physiological Effects:
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has been shown to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory effects. It also exhibits anti-angiogenic effects, which inhibit the growth of new blood vessels that are necessary for tumor growth. 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. It also reduces oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide inhibits the production of inflammatory cytokines, which are involved in various inflammatory diseases.
实验室实验的优点和局限性
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has several advantages for laboratory experiments, including its ability to inhibit HDACs, which makes it a valuable tool for studying the role of histone acetylation in gene expression. It is also relatively easy to synthesize and has a high purity. However, 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
未来方向
There are several potential future directions for research on 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and treatment regimens for 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide in different types of cancer and other diseases. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide. Finally, further research is needed to elucidate the precise molecular mechanisms underlying the biological effects of 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide, which could lead to the development of new drugs for the treatment of various diseases.
合成方法
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride and subsequently reacted with 3-(2-chlorophenyl)propionic acid to obtain 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide.
科学研究应用
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. 3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
属性
产品名称 |
3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide |
|---|---|
分子式 |
C16H15ClN2O2 |
分子量 |
302.75 g/mol |
IUPAC 名称 |
3-[3-(2-chlorophenyl)propanoylamino]benzamide |
InChI |
InChI=1S/C16H15ClN2O2/c17-14-7-2-1-4-11(14)8-9-15(20)19-13-6-3-5-12(10-13)16(18)21/h1-7,10H,8-9H2,(H2,18,21)(H,19,20) |
InChI 键 |
FTACCIVEVJLCKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)N)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)



![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)


